![molecular formula C21H14F3N5O2 B2864130 6-氨基-2-氧代-5-[[(E)-3-苯基丙-2-烯亚胺]氨基]-1-[4-(三氟甲氧基)苯基]嘧啶-4-腈 CAS No. 1048915-35-0](/img/structure/B2864130.png)

6-氨基-2-氧代-5-[[(E)-3-苯基丙-2-烯亚胺]氨基]-1-[4-(三氟甲氧基)苯基]嘧啶-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

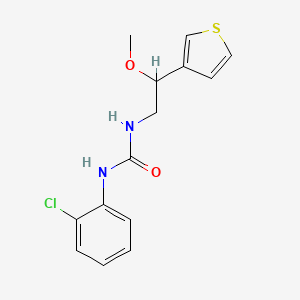

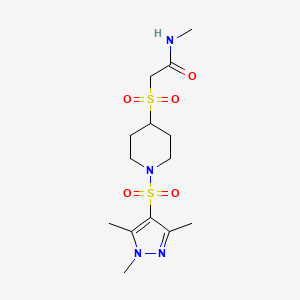

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile is a useful research compound. Its molecular formula is C21H14F3N5O2 and its molecular weight is 425.371. The purity is usually 95%.

BenchChem offers high-quality 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Copper-Catalyzed Aerobic Oxidative Domino Cyclization

The compound 6-amino-pyrimidine-2,4-diones, which is structurally similar to your compound, has been used in a copper-catalyzed aerobic oxidative domino cyclization process . This process enables access to dipyrimidine/dipyrazolo-fused pyridines . The oxidative annulation procedure exhibits excellent catalytic efficiency, high functional group compatibility, and broad substrate scope .

Ring Opening Polymerization of α-Amino Acids

Although not directly related to your compound, the ring opening polymerization of α-amino acids has seen advances in synthesis, architecture, and applications of polypeptides and their hybrids . This could potentially be an area of interest for similar compounds.

Fabrication of Egg Shell-Like Nanovesicles

Methyl 6-amino-2-oxo-2H-thiochromene-3-carboxylate, a compound structurally similar to your compound, has been used in the fabrication of nanoscale egg shell-like drug delivery systems . These systems have been investigated as potential candidates for drug delivery vehicles .

Efficient Formation of Imino Acid via an Aza-Wittig Reaction

The compound is an imino compound. A theoretical study has shown that the aza-Wittig reaction can be used to form iminoacetic acid from (E)/(Z)-glyoxalic acid . This reaction involves low energy barriers and is exothermic , suggesting a new and efficient way of synthesizing imino acids.

Applications of N-Heterocyclic Imines in Main Group Chemistry

The imidazolin-2-imino group, an N-heterocyclic imino functionality, has found widespread applications in transition-metal chemistry . This group is an excellent choice for thermodynamic stabilization of electron-deficient species . The field of main-group metal compounds of this ligand is still in its infancy; however, it has received growing attention in recent years .

Tautomeric Shifts: Amino and Imino Bases

The amino and imino forms of a compound are tautomers of each other . They differ by a spontaneous proton shift between the adjacent C and N molecules . This property could potentially be exploited in various chemical reactions and processes.

作用机制

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

This compound has been designed as an ATP mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling. This results in inhibition of cell proliferation and induction of apoptosis.

Biochemical Pathways

The compound’s action on EGFR affects multiple downstream pathways, including the PI3K/Akt pathway , the Ras/Raf/MAPK pathway , and the JAK/STAT pathway . These pathways are involved in cell proliferation, survival, and differentiation. By inhibiting EGFR, the compound disrupts these pathways, leading to reduced tumor growth and increased apoptosis.

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The compound has demonstrated antiproliferative activity against several human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It has been found to arrest the cell cycle at the G2/M phase and induce significant apoptotic effects .

属性

IUPAC Name |

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F3N5O2/c22-21(23,24)31-16-10-8-15(9-11-16)29-19(26)18(17(13-25)28-20(29)30)27-12-4-7-14-5-2-1-3-6-14/h1-12H,26H2/b7-4+,27-12? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSURFIJPKVULS-ZCJBWNAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)OC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2-oxo-5-[[(E)-3-phenylprop-2-enylidene]amino]-1-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-5-((4-(2-fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2864049.png)

![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2864057.png)

![8-[(2-hydroxyethyl)amino]-3-methyl-7-(2-methylprop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2864058.png)

![[1-(6-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2864061.png)

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2864063.png)

![2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2864067.png)